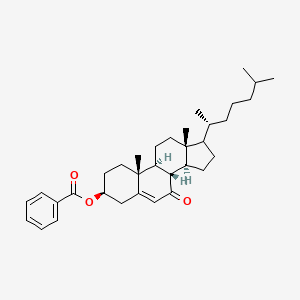

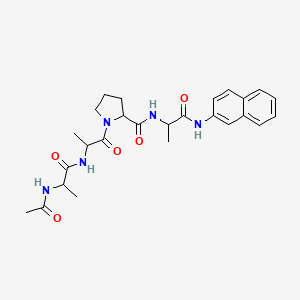

3beta-(Benzoyloxy)cholest-5-en-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of 3beta-(Benzoyloxy)cholest-5-en-7-one and its derivatives has been explored through various chemical reactions. For example, 3beta-Benzoyloxy-14alpha, 15alpha-epoxy-5alpha-cholest-7-ene was obtained with high yield upon treatment with m-chloroperbenzoic acid, demonstrating a method to introduce oxygen functionality at specific positions on the sterol skeleton (Parish, Spike, & Schroepfer, 1977). Another synthesis method described the reduction of a similar compound to yield 5alpha-cholest-8(14)-en-3beta, 5alpha-diol, indicating alternative pathways for sterol modification (Parish, Luo, & Boos, 2001).

Molecular Structure Analysis

The molecular structure of key intermediates like 3beta-benzoyloxy-6alpha-chloro-5alpha-cholest-7-ene was elucidated using X-ray crystallography, providing critical information on the stereochemistry and confirmation of the sterol nucleus (Wilson, K. Wilson, Quiocho, & Schroepfer, 1988). This kind of structural analysis is essential for understanding the reactivity and physical properties of steroidal compounds.

Chemical Reactions and Properties

3beta-(Benzoyloxy)cholest-5-en-7-one undergoes various chemical reactions that are pivotal in the synthesis of sterol derivatives. For instance, its treatment with boron trifluoride-etherate led to the synthesis of derivatives with unusual C-D ring junctures, showcasing the compound's versatility in chemical transformations (Parish & Schroepfer, 1977).

Physical Properties Analysis

The physical properties of steroidal compounds like 3beta-(Benzoyloxy)cholest-5-en-7-one are closely tied to their molecular structure. The crystalline structure analysis mentioned above not only confirms the molecular configuration but also aids in understanding the compound's physical characteristics, such as solubility and melting point.

Chemical Properties Analysis

Chemical properties of 3beta-(Benzoyloxy)cholest-5-en-7-one include its reactivity towards various reagents, ability to form derivatives through chemical synthesis, and its role as a precursor in the biosynthesis of more complex sterols. Studies have shown its conversion into compounds with significant biological activity, highlighting the importance of understanding its chemical behavior (Parish & Schroepfer, 1979).

Applications De Recherche Scientifique

Glycogen Phosphorylase Inhibitors

Research into glycogen phosphorylase inhibitors for type 2 diabetes treatment highlights the therapeutic strategy of designing potent inhibitors to control glycemia. Compounds with structural analogies to glucose-based inhibitors show promise in diabetes management due to their potential to reach low nanomolar Ki values, indicating a possible area of interest for 3beta-(Benzoyloxy)cholest-5-en-7-one if it shares similar properties (Donnier-Maréchal & Vidal, 2016).

Androgen Regulation in Brain Function

A review focusing on an alternate pathway for androgen regulation of brain function via estrogen receptors by a dihydrotestosterone metabolite suggests that understanding the interactions and effects of steroids and their metabolites on brain function is crucial. This area could provide insights into the broader implications of compounds like 3beta-(Benzoyloxy)cholest-5-en-7-one in neurobiology and endocrinology (Handa et al., 2008).

Alzheimer's Disease and Glycogen Synthase Kinase-3 (GSK-3)

Research demonstrating GSK-3's essential role in Alzheimer's disease pathogenesis, particularly GSK-3beta's involvement in neurofibrillary tangle formation, suggests a potential area of application for compounds that can modulate GSK-3 activity. If 3beta-(Benzoyloxy)cholest-5-en-7-one has similar inhibitory effects, it could contribute to Alzheimer's disease research and therapy (Takashima, 2006).

Pharmacological Review of Chlorogenic Acid

A pharmacological review of chlorogenic acid (CGA) underscores its wide range of therapeutic roles, from antioxidant and anti-inflammatory to neuroprotective activities. This review suggests that compounds with antioxidant properties, similar to CGA, can play crucial roles in managing metabolic disorders and neurodegenerative diseases, indicating a potential research avenue for 3beta-(Benzoyloxy)cholest-5-en-7-one if it exhibits similar pharmacological effects (Naveed et al., 2018).

Benzofuran Inhibitors

A review of benzofuran inhibitors, emphasizing their broad range of biological activities including anticancer, antidiabetic, and anti-inflammatory properties, highlights the importance of structural components in determining the therapeutic efficacy of compounds. If 3beta-(Benzoyloxy)cholest-5-en-7-one shares structural similarities with benzofuran derivatives, it could be of interest for its potential biological activities (Dawood, 2019).

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-7-oxo-1,2,3,4,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H48O3/c1-22(2)10-9-11-23(3)27-14-15-28-31-29(17-19-34(27,28)5)33(4)18-16-26(20-25(33)21-30(31)35)37-32(36)24-12-7-6-8-13-24/h6-8,12-13,21-23,26-29,31H,9-11,14-20H2,1-5H3/t23-,26+,27?,28+,29+,31+,33+,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSZVQZAYIQQOMB-XOHJBGAPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)C1CCC2C1(CCC3C2C(=O)C=C4C3(CCC(C4)OC(=O)C5=CC=CC=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCCC(C)C)C1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C(=O)C=C4[C@@]3(CC[C@@H](C4)OC(=O)C5=CC=CC=C5)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H48O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20675673 |

Source

|

| Record name | (3beta,17xi)-7-Oxocholest-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3beta-(Benzoyloxy)cholest-5-en-7-one | |

CAS RN |

6997-41-7 |

Source

|

| Record name | (3beta,17xi)-7-Oxocholest-5-en-3-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20675673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

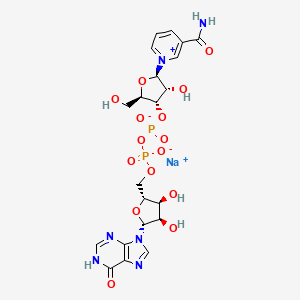

![5-Fluoro-1-((3aR,4R,6R,6aR)-2,2,6-trimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B1140905.png)

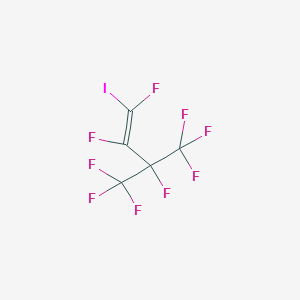

![(S)-2-[2,2-Dimethyl-prop-(E)-ylideneamino]-propionate sodium](/img/structure/B1140909.png)

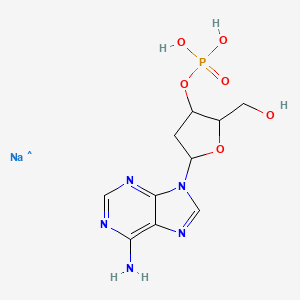

![tert-butyl 3-(4-(2-(6-amino-9-((3aR,4R,6S,6aS)-6-(ethylcarbamoyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-9H-purin-2-ylamino)ethyl)phenyl)propanoate](/img/structure/B1140926.png)